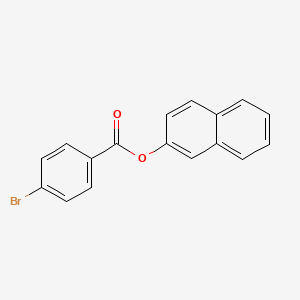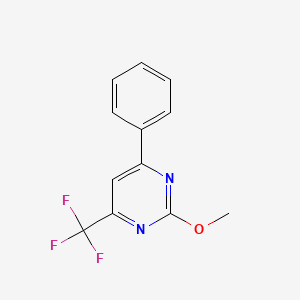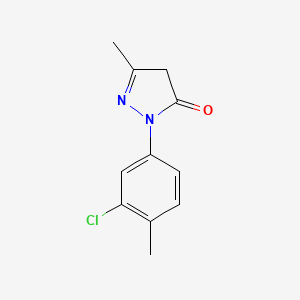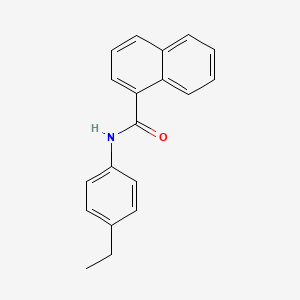
N-(2-chlorobenzyl)-2-ethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-2-ethylbutanamide, also known as Etifoxine, is a synthetic anxiolytic drug that has been extensively studied for its potential use in treating anxiety disorders. It was first developed in the 1960s and has since been used in several countries, including France, Russia, and India. The drug has shown promising results in clinical trials, and its unique mechanism of action has made it an attractive candidate for further research.
作用機序
N-(2-chlorobenzyl)-2-ethylbutanamide works by modulating the activity of GABA-A receptors in the brain. GABA-A receptors are responsible for regulating the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which is involved in the regulation of anxiety and stress. N-(2-chlorobenzyl)-2-ethylbutanamide enhances the activity of GABA-A receptors, leading to an increase in GABAergic neurotransmission and a reduction in anxiety.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-2-ethylbutanamide has been shown to have several biochemical and physiological effects. It increases the expression of GABA-A receptors and enhances the binding of GABA to these receptors. It also increases the synthesis and release of GABA, leading to an overall increase in GABAergic neurotransmission. Additionally, N-(2-chlorobenzyl)-2-ethylbutanamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its anxiolytic properties.
実験室実験の利点と制限
N-(2-chlorobenzyl)-2-ethylbutanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use. It also has a low risk of dependence and withdrawal, making it a safer alternative to other anxiolytic drugs. However, there are also some limitations to its use. N-(2-chlorobenzyl)-2-ethylbutanamide has a short half-life, which may make it difficult to maintain a consistent level of drug exposure in lab experiments. Additionally, its mechanism of action is not well understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on N-(2-chlorobenzyl)-2-ethylbutanamide. One area of interest is its potential use in treating other psychiatric disorders, such as depression and post-traumatic stress disorder (PTSD). There is also interest in exploring its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand its mechanism of action and to identify potential side effects and drug interactions.
合成法
The synthesis of N-(2-chlorobenzyl)-2-ethylbutanamide involves the reaction of 2-chlorobenzyl chloride with 2-ethylbutyric acid in the presence of a base, such as sodium hydroxide. The resulting product is then purified and crystallized to obtain pure N-(2-chlorobenzyl)-2-ethylbutanamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N-(2-chlorobenzyl)-2-ethylbutanamide has been extensively studied for its potential use in treating anxiety disorders, particularly generalized anxiety disorder (GAD). Clinical trials have shown that the drug is effective in reducing symptoms of anxiety, such as tension, nervousness, and restlessness. It has also been shown to have a low risk of dependence and withdrawal, making it a safer alternative to other anxiolytic drugs.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-10(4-2)13(16)15-9-11-7-5-6-8-12(11)14/h5-8,10H,3-4,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDLIXPRGCMSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-ethylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5812835.png)

![N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5812856.png)


![N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide](/img/structure/B5812876.png)



![N-allyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5812887.png)
![3-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5812899.png)
![4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5812905.png)
